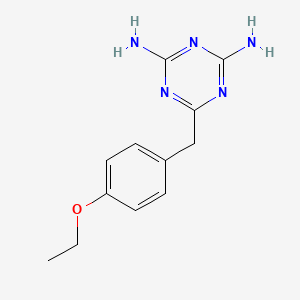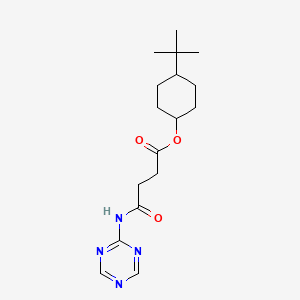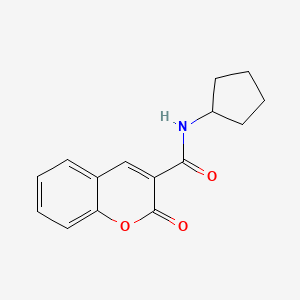
5-(1,3-benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Characterization and Structural Analysis
The structural characterization of related compounds, such as isoindoline-1,3-dione derivatives, has been achieved through advanced spectroscopic methods. For instance, Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy to confirm the identity of synthesized compounds, highlighting the importance of these techniques in understanding the molecular structure and interactions within such molecules Dioukhane et al., 2021.
Photophysical Properties and Synthesis
Research by Akshaya et al. (2016) on a novel phthalimide derivative demonstrated the use of solvatochromic shift methods to estimate ground and singlet excited state dipole moments. This study provides insights into the photophysical behavior of such compounds and their potential applications in optoelectronics and sensor development Akshaya et al., 2016.
Antibacterial Activity
The synthesis and evaluation of alkoxy isoindole-1,3-diones and their derivatives for antibacterial properties have been a significant area of research. Ahmed et al. (2006) discussed the chemotherapeutic properties of these compounds against various bacterial strains, indicating their potential as novel antibacterial agents Ahmed et al., 2006.
Computational and Theoretical Studies
Computational approaches have been employed to investigate the structural and mechanistic aspects of reactions involving isoindoline-1,3-dione derivatives. Hoque et al. (2020) used density functional theory (DFT) to explore the coupling reaction mechanism, providing a theoretical foundation for synthesizing such compounds and understanding their chemical reactivity Hoque et al., 2020.
Application in Material Science
The development of new materials with specific photophysical and electrochemical properties is another application area. Cui et al. (2016) synthesized a pentanuclear cluster based on a π-conjugated ligand, demonstrating potential applications in magnetic materials and electronic devices Cui et al., 2016.
Propiedades
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKBHCUHNDFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)

![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)

![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)

![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)



![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)
